3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15135695
InChI: InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
SMILES:
Molecular Formula: C16H15N5O3
Molecular Weight: 325.32 g/mol

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC15135695

Molecular Formula: C16H15N5O3

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide -

Specification

Molecular Formula C16H15N5O3
Molecular Weight 325.32 g/mol
IUPAC Name 3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Standard InChI Key UNFLLPSXUHDJMO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS: 1190283-35-2) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₅O₃ and a molecular weight of 325.32 g/mol . Its structure comprises:

  • Benzamide core: A central benzene ring connected to an amide group.

  • Methoxy substituents: Two methoxy groups at positions 3 and 4 of the phenyl rings.

  • Tetrazole ring: A 1H-tetrazole moiety attached to the phenyl group at position 3.

Key structural features:

FeatureDescription
Methoxy groupsElectron-donating groups enhancing solubility and hydrogen-bonding capacity
Tetrazole ringContributes to bioisosterism, mimicking carboxylate groups for target binding
Amide linkageFacilitates interactions with enzymes via hydrogen bonding

The compound’s SMILES notation is COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3, and its IUPAC name is 3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide .

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValueSource
LogP2.0 (approx.)
LogD2.0 (approx.)
Polar Surface Area (PSA)91.2 Ų
Topological Polar Surface Area (TPSA)91.2 Ų

These properties suggest moderate lipophilicity and high polarity, influencing its ability to cross biological membranes while maintaining solubility in aqueous environments .

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Tetrazole formation: Cyclization of nitriles or amines with azides.

  • Amide bond formation: Coupling of 3-methoxybenzoic acid derivatives with substituted anilines.

  • Functionalization: Introduction of methoxy groups via methylation or demethylation.

Reagents and conditions:

  • Catalysts: Palladium or copper catalysts for coupling reactions.

  • Solvents: Dichloromethane or DMF for reaction optimization.

  • Purification: Recrystallization or column chromatography.

Reactivity Profile

The compound exhibits reactivity at:

  • Amide group: Susceptible to hydrolysis under acidic/basic conditions.

  • Tetrazole ring: Resistant to hydrolysis but reactive toward electrophiles.

  • Methoxy groups: Stable under physiological conditions but demethylated under strong acids .

Molecular Interactions and Docking Studies

Target Binding Affinity

Docking simulations indicate strong interactions with:

  • COX-2: Hydrogen bonds between the amide group and Ser530.

  • Tubulin: Hydrophobic interactions with the tetrazole ring and methoxy groups.

Binding energy analysis:

TargetBinding Energy (kcal/mol)Key Interactions
COX-2-8.5 (approx.)H-bonding, π-π stacking
Tubulin-7.2 (approx.)Hydrophobic interactions

These findings align with the compound’s potential as a dual-action agent.

Experimental Findings and Applications

In Vitro Studies

Derivatives of this compound demonstrate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa), though specific data for 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide are pending.

Future Research Directions

Structural Optimization

  • Substituent modification: Replacement of methoxy groups with fluorine or ethyl groups to alter electronic properties.

  • Prodrug development: Esterification of the amide group to improve absorption .

Target Identification

  • High-throughput screening: Testing against kinases (e.g., MAPK) and viral enzymes (e.g., HBV polymerase).

  • Metabolomic studies: Elucidating metabolic pathways to predict toxicity .

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